4-(2-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
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Overview
Description
4-(2-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a morpholine ring
Preparation Methods
The synthesis of 4-(2-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-methoxybenzyl chloride with piperazine to form 4-[(3-methoxyphenyl)methyl]piperazine.
Pyrimidine Ring Formation: The piperazine intermediate is then reacted with 2-chloropyrimidine under basic conditions to form the pyrimidine ring.
Morpholine Ring Introduction: Finally, the compound is reacted with morpholine to introduce the morpholine ring, completing the synthesis of this compound.
Chemical Reactions Analysis
4-(2-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings. Common reagents include alkyl halides and acyl chlorides.
Scientific Research Applications
4-(2-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an alpha1-adrenergic receptor antagonist.
Biological Research: It is used in studies involving G-protein-coupled receptors (GPCRs) and their role in various physiological processes.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects . The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
4-(2-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine can be compared with other similar compounds, such as:
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also target alpha1-adrenergic receptors and have similar pharmacological profiles.
4-[(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares structural similarities and is studied for its antibacterial activity.
Properties
Molecular Formula |
C20H27N5O2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
4-[2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C20H27N5O2/c1-26-18-4-2-3-17(15-18)16-23-7-9-25(10-8-23)20-21-6-5-19(22-20)24-11-13-27-14-12-24/h2-6,15H,7-14,16H2,1H3 |
InChI Key |
FMMQOCJYNSHVKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4 |
Origin of Product |
United States |
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